molecular formula C22H18N4OS B15088417 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-48-6

4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15088417
CAS No.: 478257-48-6
M. Wt: 386.5 g/mol
InChI Key: HCAUTFOCINESLO-HZHRSRAPSA-N
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Description

4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common method includes the reaction of 4-([1,1’-Biphenyl]-4-ylmethylene)amine with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives .

Scientific Research Applications

4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Properties

CAS No.

478257-48-6

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N4OS/c1-27-20-10-6-5-9-19(20)21-24-25-22(28)26(21)23-15-16-11-13-18(14-12-16)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,28)/b23-15+

InChI Key

HCAUTFOCINESLO-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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